molecular formula C9H7Cl3N2O B2370458 5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride CAS No. 2402830-10-6

5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride

Cat. No.: B2370458
CAS No.: 2402830-10-6
M. Wt: 265.52
InChI Key: MLRGIPHMVMZIKO-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2,4-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the oxime intermediate This intermediate is then cyclized to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dichlorophenyl)-1,2-oxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-1,2-oxazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-9(12)13-14-8;/h1-4H,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRGIPHMVMZIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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